molecular formula C8H14N2O B1420110 3-[(Oxolan-3-ylmethyl)amino]propanenitrile CAS No. 184888-17-3

3-[(Oxolan-3-ylmethyl)amino]propanenitrile

Cat. No.: B1420110
CAS No.: 184888-17-3
M. Wt: 154.21 g/mol
InChI Key: XOIIMBMFUNMUTA-UHFFFAOYSA-N
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Description

3-[(Oxolan-3-ylmethyl)amino]propanenitrile (CAS: 184888-17-3) is a nitrile-containing compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its structure features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methylamino-propanenitrile moiety.

Properties

IUPAC Name

3-(oxolan-3-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-3-1-4-10-6-8-2-5-11-7-8/h8,10H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIIMBMFUNMUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Starting Materials : Oxolan-3-ylmethylamine and a propanenitrile derivative (e.g., 3-aminopropanenitrile).
  • Reaction Conditions : The reaction is often conducted in a solvent like dichloromethane or ethanol, with a base such as triethylamine or pyridine to facilitate the coupling.
  • Catalysts : Catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to enhance the reaction efficiency.

Specific Reaction Steps

  • Step 1 : Preparation of Oxolan-3-ylmethylamine

    • This involves the reduction of oxolan-3-ylmethyl nitro compounds or the reaction of oxolan-3-ylmethyl halides with ammonia.
  • Step 2 : Coupling Reaction

    • Oxolan-3-ylmethylamine is reacted with 3-aminopropanenitrile in the presence of a coupling agent and base.

Purification and Isolation

  • Purification : The crude product is typically purified using column chromatography or recrystallization.
  • Isolation : The final product is isolated as a solid or oil, depending on the conditions used.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
CAS Number 184888-17-3
MDL Number MFCD11166752

Table 2: Synthesis Conditions

Reagent Role Conditions
Oxolan-3-ylmethylamine Starting Material Room Temperature
3-Aminopropanenitrile Starting Material Room Temperature
Triethylamine Base Room Temperature
DCC (Optional) Catalyst Room Temperature

Research Findings

Research on the synthesis of This compound highlights the importance of optimizing reaction conditions to achieve high yields and purity. The choice of solvent and catalyst can significantly influence the efficiency of the coupling reaction. Additionally, careful purification steps are crucial to isolate the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(Oxolan-3-ylmethyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential as a Therapeutic Agent

The compound has been investigated for its potential role as a non-peptide agent in the treatment of metabolic disorders such as Type 2 diabetes. It acts as a GLP-1 receptor agonist, similar to peptide-based treatments like Semaglutide. Research indicates that it enhances bioavailability when administered orally, making it a candidate for developing new therapeutic agents aimed at improving glucose metabolism and reducing obesity .

Case Study: GLP-1 Analogues

In a study involving cynomolgus monkeys, 3-[(Oxolan-3-ylmethyl)amino]propanenitrile was shown to influence insulin secretion and plasma glucose levels significantly, suggesting its potential efficacy as a diabetes treatment. The study utilized a crossover design to compare the effects of this compound with established GLP-1 analogs, demonstrating statistically significant improvements in metabolic parameters .

Organic Synthesis

Building Block for Complex Molecules

The structure of this compound allows it to serve as an essential building block in organic synthesis. Its oxolan ring and propanenitrile group provide unique reactivity patterns that can be exploited to synthesize more complex molecules. Organic chemists often utilize such building blocks to create compounds with specific desired properties.

Synthesis Optimization

Research has focused on optimizing the synthesis of this compound through various reaction conditions, including temperature, solvent choice, and catalyst use. These optimizations have been shown to enhance both yield and purity of the final product, making it more viable for industrial applications.

Biological Studies

Interaction Studies and Mechanisms of Action

Initial findings suggest that this compound may interact with specific bacterial enzymes or receptors. Understanding these interactions is crucial for determining its biological activity and potential therapeutic uses. Techniques such as molecular docking and in vitro assays are being employed to elucidate its binding affinities and mechanisms of action against various biological targets.

Antibacterial Activity

The compound's structural features may confer unique antibacterial properties compared to other similar compounds. This potential has prompted further investigation into its efficacy against bacterial pathogens, which could lead to new antibiotic therapies.

Mechanism of Action

The mechanism of action of 3-[(Oxolan-3-ylmethyl)amino]propanenitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-[(Oxolan-3-ylmethyl)amino]propanenitrile, highlighting differences in substituents, molecular properties, and synthesis methodologies:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Functional Group Synthesis Conditions & Yield Applications/Reactivity References
This compound C₈H₁₄N₂O 154.21 Oxolane (tetrahydrofuran) ring Not explicitly reported Synthetic intermediate
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) C₇H₉N₃O 151.16 Pyrrolidinyl, ketone Ethanol, piperidine, 0–5°C, 2 h (yield unspecified) Bioactive compound synthesis
3-[(3-Morpholinopropyl)amino]propanenitrile C₁₀H₁₉N₃O 197.28 Morpholine ring Not reported Pharmaceutical intermediate
3-[(4-Methylphenyl)amino]propanenitrile C₁₀H₁₂N₂ 160.22 4-Methylphenyl Acetic acid, 15 h, 50% yield Precursor for benzoyl derivatives
3-Oxo-3-(thiophen-3-yl)propanenitrile C₇H₅NOS 151.19 Thiophene, ketone Commercial synthesis (95% purity) Michael addition reactions
3-[(3,5-Dimethylphenyl)amino]propanenitrile C₁₁H₁₄N₂ 174.25 3,5-Dimethylphenyl Not reported Research chemical

Key Comparative Analysis

Structural Features and Reactivity
  • Oxolane vs. Morpholine Rings: The oxolane ring in the target compound is a five-membered oxygen heterocycle, while the morpholine derivative (C₁₀H₁₉N₃O) contains a six-membered ring with both oxygen and nitrogen .
  • Aromatic vs. Aliphatic Substituents: Compounds like 3-[(4-Methylphenyl)amino]propanenitrile (C₁₀H₁₂N₂) feature aromatic substituents, which introduce π-π stacking interactions and electron-withdrawing/donating effects absent in aliphatic analogs . These differences influence reactivity in electrophilic substitutions or coupling reactions.
  • Ketone-Containing Derivatives: Analogs such as 3-Oxo-3-(thiophen-3-yl)propanenitrile (C₇H₅NOS) and 3-Oxo-3-pyrrolidin-1-yl-propionitrile (C₇H₉N₃O) possess ketone groups, enabling participation in Michael additions or nucleophilic acyl substitutions . The absence of a ketone in the target compound limits such reactivity.
Physicochemical Properties
  • Molecular Weight and Solubility: The morpholine derivative (197.28 g/mol) has a higher molecular weight than the target compound (154.21 g/mol), likely reducing volatility.

Biological Activity

3-[(Oxolan-3-ylmethyl)amino]propanenitrile, with the CAS number 184888-17-3, is a compound of interest in various biological and pharmacological studies. This article reviews its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Mode of Action

While the precise biochemical pathways affected by this compound remain largely unexplored, similar compounds have been known to interact with various molecular targets. The presence of functional groups such as the oxolane and nitrile may facilitate interactions with enzymes or receptors involved in metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, compounds with similar structures often exhibit improved metabolic stability and bioavailability due to their ability to evade rapid degradation in biological systems. This characteristic is essential for therapeutic efficacy.

Antimicrobial Properties

Preliminary studies suggest that compounds structurally related to this compound may possess antimicrobial properties. For instance, compounds containing oxolane rings have shown activity against various bacterial strains, indicating potential for further exploration in this area.

Anticancer Activity

Research into similar nitrile-containing compounds has revealed anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Although specific studies on this compound are lacking, its structural analogs warrant investigation for potential anticancer effects.

Case Study: Anticancer Activity

A study investigated the anticancer effects of a series of nitrile derivatives, revealing that certain modifications could enhance cytotoxicity against cancer cell lines. While direct evidence for this compound is absent, the findings suggest that similar compounds may also exhibit significant anticancer activity.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)15Apoptosis induction
Compound BHeLa (Cervical Cancer)20Cell cycle arrest
This compoundTBDTBDTBD

Potential Applications

Given its structural characteristics, this compound could have several applications:

  • Pharmaceutical Development : Potential use as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Biology : Investigation into its role in biochemical assays to elucidate mechanisms of action.
  • Synthetic Chemistry : Utilization as a building block in synthesizing more complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(Oxolan-3-ylmethyl)amino]propanenitrile, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting oxolan-3-ylmethylamine with acrylonitrile derivatives in ethanol under controlled temperatures (0–5 °C) with catalytic piperidine . Adjusting reaction time (2–6 hours), solvent polarity (e.g., DMF for slower kinetics), or using inert atmospheres (N₂/Ar) can mitigate side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield.
  • Key Parameters :

VariableOptimal Range
Temperature0–10 °C
SolventEthanol/DMF
CatalystPiperidine (0.5–1 mol%)

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the oxolane ring (δ 3.6–4.2 ppm for oxolane protons) and nitrile group (no direct proton signal; confirmed via IR) .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C-N stretch).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~168.2).

Q. What safety protocols should be followed when handling nitrile-containing compounds like this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Neutralize with sodium hypochlorite (10% v/v) and adsorb with inert materials (vermiculite) .
  • Waste Disposal : Segregate as hazardous organic waste and incinerate at ≥1000°C.

Advanced Research Questions

Q. How can computational methods like molecular dynamics simulate the solvation behavior of this compound in aqueous solutions?

  • Methodology :

  • Force Fields : Use OPLS-AA or CHARMM to model interactions. The TIP3P water model is suitable for simulating aqueous environments .
  • Simulation Setup : Run 100-ns simulations in GROMACS or AMBER with periodic boundary conditions. Monitor hydrogen bonding between the nitrile group and water oxygen atoms.
  • Validation : Compare radial distribution functions (RDFs) with experimental neutron/X-ray diffraction data (if available).

Q. What strategies can resolve contradictions in bioactivity data observed for this compound derivatives across different assays?

  • Methodology :

  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For β-tubulin inhibition (as in related nitriles ), combine microtubule polymerization assays with immunofluorescence microscopy.
  • Data Normalization : Account for batch effects (e.g., solvent lot variations) via internal controls (e.g., paclitaxel for tubulin stabilization).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature).

Q. What are the mechanistic pathways for the hydrolysis of this compound under varying pH conditions?

  • Methodology :

  • Acidic Conditions : Protonation of the nitrile group leads to imine intermediates, followed by hydrolysis to amides or carboxylic acids. Monitor via pH-stat titration and LC-MS .
  • Basic Conditions : OH⁻ attack on the nitrile carbon generates carbamates. Use ¹³C NMR to track intermediate formation.
  • Kinetic Studies : Perform pseudo-first-order experiments at pH 2–12. Calculate activation energy (Eₐ) via Arrhenius plots.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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